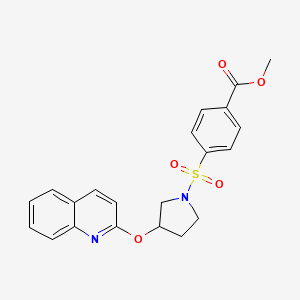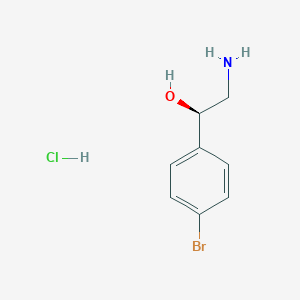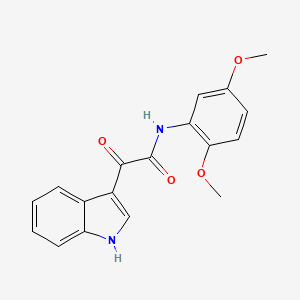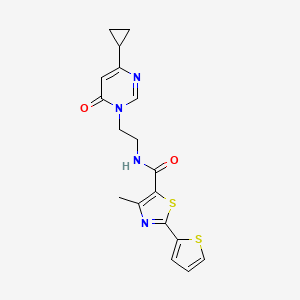
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DB772, is a synthetic compound that has been widely studied for its potential applications in scientific research. DB772 belongs to the class of sulfonamide compounds and has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Quantitative Structure-Activity Relationship (QSAR) Studies
Research into derivatives of benzothiazoles, including those with piperazine substituents, has been conducted to understand their structure-activity relationships. Studies utilizing semiempirical molecular orbital theory and density functional theory have investigated these compounds to ascertain their molecular properties and activities. Such research provides insights into the design of molecules with enhanced biological or chemical properties (Al-Masoudi, Salih, & Al-Soud, 2011).
Antimicrobial Applications
Compounds structurally related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been evaluated for their antimicrobial efficacy. For instance, derivatives have been tested against pathogenic bacteria and Candida species, showing promising results, especially against fungal pathogens. This highlights their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Cytotoxic Properties and Antitumor Evaluation
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their cytotoxic properties. These compounds have been tested against various human tumor and normal cell lines, showing significant inhibitory effects. Such findings indicate the potential of these derivatives in developing antitumor agents (Al-Omran, Mohareb, & El-Khair, 2014).
Chemical Synthesis and Biological Evaluation
The chemical synthesis of benzothiazole derivatives and their subsequent biological evaluation have revealed various biological activities. For instance, studies have synthesized new series of compounds to explore their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), showcasing their potential in therapeutic applications (Khalid et al., 2016).
Adjuvant Activity in Vaccine Development
Research has also identified benzothiazole derivatives that act as small molecule calcium channel activators, potentiating adjuvant activity in vaccine development. Such compounds can enhance immune responses, indicating their utility in improving vaccine efficacy (Saito et al., 2022).
Propiedades
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)28-21(22-19)23-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBHJGKCNKYMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)

![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)


amine](/img/structure/B2581078.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)

![3-Pyridazinecarboxamide, N-[1,1'-biphenyl]-2-yl-1,6-dihydro-6-oxo-](/img/structure/B2581082.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2581084.png)


